molecular formula C12H22NO3P B14548362 Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate CAS No. 62269-55-0

Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate

Cat. No.: B14548362
CAS No.: 62269-55-0
M. Wt: 259.28 g/mol
InChI Key: OCCIBPOWFDQQPA-UHFFFAOYSA-N
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Description

Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate is a chemical compound with a unique structure that includes a phosphonate group attached to a cyclohexyl ring with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate typically involves the reaction of diprop-2-en-1-yl phosphonate with 1-aminocyclohexane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

Scientific Research Applications

Chemistry

In chemistry, Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and enzyme inhibition. The amino group can interact with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as:

  • Diethyl (1-aminocyclohexyl)phosphonate
  • Diprop-2-en-1-yl [1-(diethylamino)cyclohexyl]phosphonate
  • Diprop-2-en-1-yl prop-1-en-2-ylphosphonate

Uniqueness

What sets Diprop-2-en-1-yl (1-aminocyclohexyl)phosphonate apart from these similar compounds is its unique combination of a cyclohexyl ring with an amino group and a phosphonate group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62269-55-0

Molecular Formula

C12H22NO3P

Molecular Weight

259.28 g/mol

IUPAC Name

1-bis(prop-2-enoxy)phosphorylcyclohexan-1-amine

InChI

InChI=1S/C12H22NO3P/c1-3-10-15-17(14,16-11-4-2)12(13)8-6-5-7-9-12/h3-4H,1-2,5-11,13H2

InChI Key

OCCIBPOWFDQQPA-UHFFFAOYSA-N

Canonical SMILES

C=CCOP(=O)(C1(CCCCC1)N)OCC=C

Origin of Product

United States

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